2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a butanoyl group, and a fluorinated trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the butanoyl and fluorinated trimethylphenyl groups. Common synthetic routes may involve:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Butanoyl Group: This step may involve acylation reactions using butanoyl chloride or butanoic anhydride.
Fluorinated Trimethylphenyl Group Addition: This can be introduced through electrophilic aromatic substitution reactions using fluorinated trimethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-Butanoyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Butanoyl-5-(3-chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Properties
CAS No. |
88175-91-1 |
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Molecular Formula |
C19H23FO3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H23FO3/c1-5-6-14(21)18-15(22)8-13(9-16(18)23)17-10(2)7-11(3)19(20)12(17)4/h7,13,18H,5-6,8-9H2,1-4H3 |
InChI Key |
QUJBJBMXNFSUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2C)C)F)C |
Origin of Product |
United States |
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